3,5-Difluorotoluène

Vue d'ensemble

Description

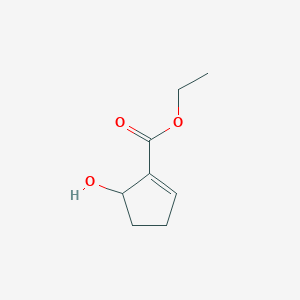

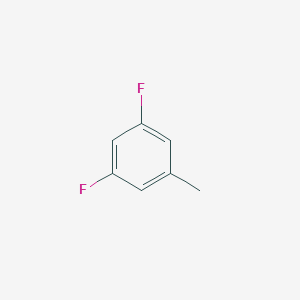

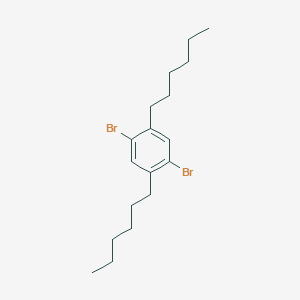

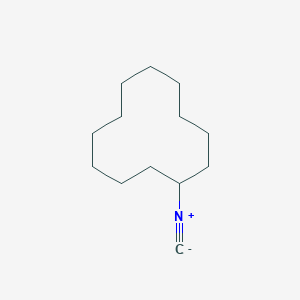

3,5-Difluorotoluene, also known as 1,3-difluoro-5-methylbenzene, is an organic compound with the molecular formula C7H6F2. It is a derivative of toluene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is a clear, colorless liquid with a boiling point of approximately 117.6°C .

Applications De Recherche Scientifique

3,5-Difluorotoluene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology and Medicine: Fluorinated compounds like 3,5-Difluorotoluene are often used in the development of pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.

Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.

Mécanisme D'action

Target of Action

3,5-Difluorotoluene is a small organic molecule that primarily interacts with the methyl group in its molecular structure . The methyl group’s internal rotation dynamics are a key aspect of the compound’s behavior .

Mode of Action

The compound exhibits a unique mode of action characterized by six-fold symmetry internal rotation . This rotation poses significant challenges to experimental and theoretical determinations, as the very low torsional barriers result in large tunneling splittings . The internal rotation dynamics of the methyl group in 3,5-difluorotoluene have been resolved using a newly developed computer code .

Biochemical Pathways

The compound’s unique internal rotation dynamics suggest that it could influence a variety of biochemical processes, particularly those involving methyl group interactions .

Result of Action

The primary result of 3,5-Difluorotoluene’s action is the alteration of the internal rotation dynamics of the methyl group . This can lead to changes in the physical and chemical properties of the molecule, potentially influencing its interactions with other molecules and its overall behavior .

Action Environment

The action of 3,5-Difluorotoluene can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it is classified as a flammable liquid, indicating that its action and stability can be significantly affected by the presence of heat, hot surfaces, sparks, open flames, and other ignition sources .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a boiling point of 117.6±20.0 °C and a density of 1.122±0.06 g/cm3 .

Cellular Effects

The cellular effects of 3,5-Difluorotoluene are not well-documented. It is known that fluorinated compounds can interact with various cellular processes. For instance, some fluorinated compounds have been shown to interact with DNA replication .

Molecular Mechanism

Studies on similar compounds suggest that the presence of fluorine atoms can significantly influence the compound’s interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the compound has a low barrier for internal rotation, which could potentially influence its stability and degradation over time .

Metabolic Pathways

Some studies suggest that certain microbes may have the capacity to defluorinate polyfluorinated compounds, which could potentially involve 3,5-Difluorotoluene .

Subcellular Localization

The localization of proteins and other biomolecules within cells can be influenced by various factors, including the presence of specific chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluorotoluene typically involves several steps, including chlorination, nitration, and reduction. These steps must be carefully controlled to ensure a high yield of the desired product . Another method involves the continuous oxidation of 3,5-difluorotoluene to produce 3,5-difluorobenzaldehyde using hydrogen peroxide as an oxidizing agent and metal ion complexes of cobalt, molybdenum, and bromine as catalysts .

Industrial Production Methods: In industrial settings, the production of 3,5-Difluorotoluene is often carried out in large-scale reactors under controlled conditions to ensure safety and efficiency. The use of tubular reactors for continuous oxidation processes is common, as it allows for better control over reaction parameters and higher production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Difluorotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-difluorobenzaldehyde using hydrogen peroxide and metal ion catalysts.

Substitution: The fluorine atoms in 3,5-Difluorotoluene can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, cobalt, molybdenum, and bromine complexes as catalysts, acetic acid as a solvent.

Substitution: Various nucleophiles can be used to replace the fluorine atoms under suitable conditions.

Major Products:

Oxidation: 3,5-Difluorobenzaldehyde.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

Comparaison Avec Des Composés Similaires

- 2,3,4,5,6-Pentafluorotoluene

- 2,3,5,6-Tetrafluorotoluene

- 2,6-Difluorotoluene

Comparison: 3,5-Difluorotoluene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical and physical properties. For example, the presence of fluorine atoms at the 3 and 5 positions can affect the compound’s reactivity and stability compared to other fluorinated toluenes. This makes 3,5-Difluorotoluene particularly useful in certain chemical syntheses and applications .

Propriétés

IUPAC Name |

1,3-difluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISYUYYETHYYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380867 | |

| Record name | 3,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117358-51-7 | |

| Record name | 3,5-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,5-Difluorotoluene interesting for studying internal rotation dynamics?

A: 3,5-Difluorotoluene exhibits pure six-fold symmetry (V6) internal rotation due to its methyl group. This characteristic poses a significant challenge for both experimental and theoretical analysis because the exceptionally low torsional barriers result in large tunneling splittings that are difficult to identify and model. [] Researchers have developed specialized computer code to analyze the jet-cooled rotational spectra of 3,5-difluorotoluene, revealing valuable information about its internal rotation dynamics. []

Q2: How does the fluorine substitution in 3,5-difluorotoluene impact its CH stretching overtone spectra?

A: The presence of fluorine atoms in 3,5-difluorotoluene significantly influences its CH stretching overtone spectra. The aryl regions of these spectra exhibit complexity due to Fermi resonance, requiring analysis with a two-level system model. [] Researchers have developed methods to "correct" for this resonance, allowing for the interpretation of uncoupled stretching oscillators. Additionally, the methyl band profiles in the spectra are affected by the coupling between CH stretching and methyl torsion, necessitating simulation with specialized models that consider both factors. []

Q3: Can 3,5-difluorotoluene be used to study the formation and properties of benzyl-type radicals?

A: Yes, 3,5-difluorotoluene serves as a precursor for generating 3,5-difluorobenzyl radicals through techniques like corona-excited supersonic expansion. [] Studies using this approach have allowed researchers to observe the vibronic emission spectrum of jet-cooled 3,5-difluorobenzyl radicals. [] Interestingly, these studies also revealed the formation of other isomeric difluorobenzyl radicals, suggesting molecular rearrangement processes occur within the jet, possibly involving fluorine atom or methylene group migration. [] These findings highlight the potential of using 3,5-difluorotoluene as a model system to investigate the formation and rearrangement mechanisms of benzyl-type radicals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)